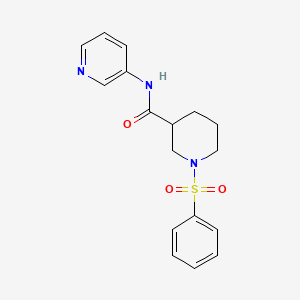![molecular formula C18H24N4O2 B12159968 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a hydroxypropyl group, dimethyl substitutions, and a methylphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on umfasst in der Regel einen mehrstufigen Prozess:
Bildung des Pyrimido[1,2-a][1,3,5]triazinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, wie z. B. substituierter Guanidine und β-Ketoester, unter sauren oder basischen Bedingungen, um den Triazinon-Kern zu bilden.
Einführung der Hydroxypropylgruppe: Die Hydroxypropylgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen eine geeignete Abgangsgruppe durch eine Hydroxypropyl-Einheit ersetzt wird.
Dimethyl- und Methylphenylsubstitutionen: Diese Gruppen werden typischerweise durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide oder durch Friedel-Crafts-Alkylierung eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen beinhalten, um die industriellen Standards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxypropylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Der Triazinon-Kern kann unter bestimmten Bedingungen reduziert werden, um Dihydro- oder Tetrahydroderivate zu ergeben.
Substitution: Die aromatische Methylphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Elektrophilen aromatischen Substitution kann durch Reagenzien wie Schwefelsäure (H₂SO₄) oder Aluminiumchlorid (AlCl₃) gefördert werden.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Dihydro- oder Tetrahydroderivaten.
Substitution: Einführung verschiedener funktioneller Gruppen in den aromatischen Ring.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie für die Entwicklung neuer Materialien und Katalysatoren wertvoll macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen, wie z. B. antimikrobielle oder krebshemmende Eigenschaften. Diese Aktivitäten können durch Struktur-Wirkungs-Beziehungsstudien (SAR) untersucht werden.
Medizin
Potenzielle medizinische Anwendungen umfassen die Entwicklung neuer Arzneimittel. Die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung.
Industrie
Im Industriesektor kann diese Verbindung bei der Produktion von Spezialchemikalien, Polymeren und fortschrittlichen Materialien eingesetzt werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3,5-Triazine: Diese Verbindungen teilen den Triazin-Kern, unterscheiden sich aber in ihren Substituenten.
Pyrimido[1,2-a][1,3,5]triazinone: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Hydroxypropyl-Derivate: Verbindungen mit Hydroxypropylgruppen, die an verschiedene Kerne gebunden sind.
Einzigartigkeit
Die Einzigartigkeit von 3-(3-Hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on liegt in seiner spezifischen Kombination von Substituenten. Diese Kombination verleiht ihr unterschiedliche chemische Eigenschaften und potenzielle Anwendungen, die von anderen ähnlichen Verbindungen nicht geteilt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre potenziellen biologischen Aktivitäten machen sie zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C18H24N4O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-7-16(8-6-13)21-11-20(9-4-10-23)12-22-17(24)14(2)15(3)19-18(21)22/h5-8,23H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
KBHFZTXEAZZFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)

![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159900.png)
![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)


![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
![N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)
methanone](/img/structure/B12159943.png)

![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
